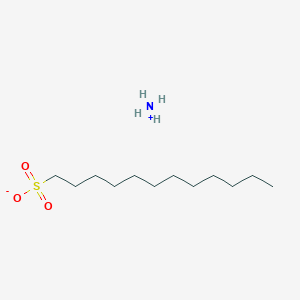
Ammonium dodecane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium dodecane-1-sulfonate is a surfactant compound with the chemical formula C12H27NO3S. It is known for its ability to reduce surface tension and is widely used in various industrial and research applications. This compound is part of the broader class of sulfonates, which are known for their surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium dodecane-1-sulfonate can be synthesized through the sulfonation of dodecane followed by neutralization with ammonia. The process typically involves the following steps:
Sulfonation: Dodecane is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form dodecane-1-sulfonic acid.
Neutralization: The resulting dodecane-1-sulfonic acid is then neutralized with ammonia (NH3) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous sulfonation and neutralization in reactors designed for high efficiency and yield. The product is then purified and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium dodecane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to dodecane.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (RNH2) are commonly used.
Major Products
Oxidation: Produces dodecane-1-sulfonic acid.
Reduction: Produces dodecane.
Substitution: Produces various substituted dodecane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ammonium dodecane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chromatography and as a reagent in organic synthesis.
Biology: Employed in cell lysis buffers and protein purification protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in detergents, emulsifiers, and as a wetting agent in various formulations.
Mecanismo De Acción
The mechanism of action of ammonium dodecane-1-sulfonate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions and dispersions. The sulfonate group interacts with water molecules, while the dodecane chain interacts with hydrophobic substances, facilitating the mixing of otherwise immiscible liquids.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecane-1-sulfonate: Similar in structure but with a sodium ion instead of ammonium.
Dodecane-1-sulfonic acid: The parent acid form of the compound.
Sodium dodecyl sulfate (SDS): Another widely used surfactant with a similar structure but different applications.
Uniqueness
Ammonium dodecane-1-sulfonate is unique due to its specific ionic properties imparted by the ammonium ion. This makes it particularly useful in applications where a mild surfactant is required, such as in biological systems where harsh surfactants like SDS may cause denaturation of proteins.
Propiedades
Fórmula molecular |
C12H29NO3S |
|---|---|
Peso molecular |
267.43 g/mol |
Nombre IUPAC |
azanium;dodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3 |
Clave InChI |
AERRGWRSYANDQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCS(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


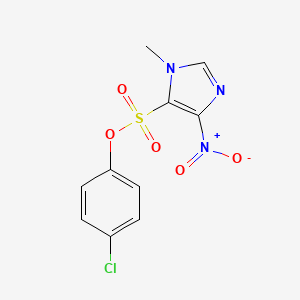
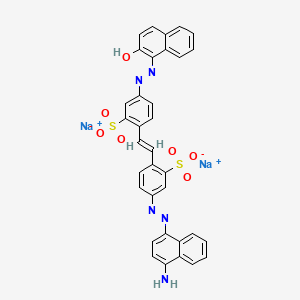
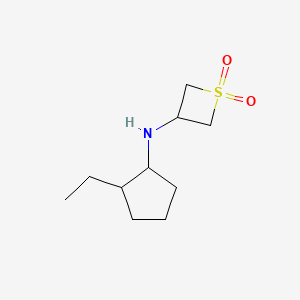
![5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B12947742.png)


![1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947766.png)


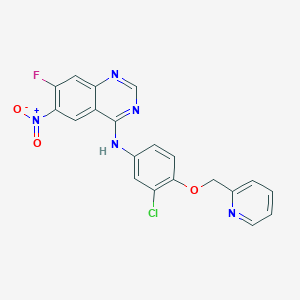
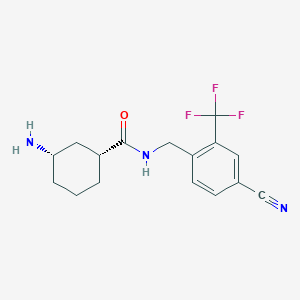


![3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12947824.png)
